molecular formula C20H21Cl4N3O2S B15186989 cis-4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methylthio)aniline dihydrochloride CAS No. 83929-39-9

cis-4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methylthio)aniline dihydrochloride

Cat. No.: B15186989
CAS No.: 83929-39-9
M. Wt: 509.3 g/mol
InChI Key: MTFNUOQPDZTDND-SQVDYUJVSA-N
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Description

Chemical Structure and Properties
cis-4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methylthio)aniline dihydrochloride (CAS: 83929-39-9) is a synthetic organic compound featuring a 1,3-dioxolane core substituted with a 2,4-dichlorophenyl group, an imidazole-methyl moiety, and a thioaniline side chain. The dihydrochloride salt form enhances its solubility and stability for research applications . Its molecular formula is C₂₀H₁₉Cl₂N₃O₂S·2HCl, with a molecular weight of 510.27 g/mol. The compound is characterized by a cis-configuration at the dioxolane ring, confirmed by single-crystal X-ray diffraction in related analogs .

The compound is primarily utilized in pharmaceutical and agrochemical research, though its specific biological targets remain unspecified in available data .

Properties

CAS No.

83929-39-9

Molecular Formula

C20H21Cl4N3O2S

Molecular Weight

509.3 g/mol

IUPAC Name

4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline;dihydrochloride

InChI

InChI=1S/C20H19Cl2N3O2S.2ClH/c21-14-1-6-18(19(22)9-14)20(12-25-8-7-24-13-25)26-10-16(27-20)11-28-17-4-2-15(23)3-5-17;;/h1-9,13,16H,10-12,23H2;2*1H/t16-,20+;;/m0../s1

InChI Key

MTFNUOQPDZTDND-SQVDYUJVSA-N

Isomeric SMILES

C1[C@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CSC4=CC=C(C=C4)N.Cl.Cl

Canonical SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CSC4=CC=C(C=C4)N.Cl.Cl

Origin of Product

United States

Biological Activity

The compound cis-4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methylthio)aniline dihydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20Cl2N2O5SC_{21}H_{20}Cl_2N_2O_5S, with a molecular weight of approximately 483.36 g/mol. The structure includes a dioxolane ring, a dichlorophenyl group, and an imidazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H20Cl2N2O5S
Molecular Weight483.36 g/mol
CAS Number134071-44-6
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Candida albicans and Aspergillus niger, suggesting potential applications in antifungal therapies .

The proposed mechanism of action involves the inhibition of ergosterol synthesis, similar to other azole antifungals. This mechanism disrupts fungal cell membrane integrity, leading to cell death . Additionally, the imidazole ring may interact with cytochrome P450 enzymes involved in sterol synthesis.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects on human cell lines. The compound displayed selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. For instance, it was tested on HeLa and A549 cell lines using the MTT assay, indicating low cytotoxicity at concentrations up to 25 µM .

Case Study 1: Antifungal Activity

A recent study evaluated the antifungal efficacy of this compound in comparison with standard antifungal agents like ketoconazole. Results showed that it had comparable or superior activity against resistant strains of Candida species .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the dioxolane ring significantly impacted biological activity. Variants with different substituents were synthesized and tested for their ability to inhibit fungal growth, establishing a correlation between structural features and potency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s methylthioaniline moiety is typically introduced via nucleophilic substitution. A precursor with a good leaving group (e.g., tosylate or mesylate) reacts with 4-aminothiophenol under basic conditions:

Reaction Conditions Yield Source
Tosylate displacement with 4-aminothiophenolDMF, K₂CO₃, 60°C, 12 h72–78%
Methanesulfonate displacement with thiol nucleophilesTHF, Et₃N, rt, 6 h65%

These reactions exploit the electrophilic nature of the dioxolane-bound methyl group, which is activated by electron-withdrawing substituents (2,4-dichlorophenyl and imidazole) .

Salt Formation

The dihydrochloride form is generated by treating the free base with HCl in a polar solvent (e.g., ethanol or water):
Free base+2HClDihydrochloride salt\text{Free base} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}

  • Conditions : Ethanol, 0–5°C, 1 h .

  • Purpose : Enhances solubility and stability for pharmaceutical applications .

Imidazole Ring

The 1H-imidazol-1-ylmethyl group participates in:

  • Coordination chemistry : Binds metal ions (e.g., Zn²⁺, Fe³⁺) via N-donor sites, relevant to biological activity .

  • Acid-base reactions : Protonates under acidic conditions (pKa ~6.5), affecting solubility and reactivity .

Dioxolane Ring

  • Hydrolysis : Under strong acidic or basic conditions, the 1,3-dioxolane ring opens to form diols. This reaction is minimized in the dihydrochloride form due to protonation .

  • Stereochemical stability : The cis-configuration is retained under mild conditions but may epimerize at high temperatures (>100°C) .

Oxidative Pathways

The methylthio group (-S-CH₂-) undergoes oxidation to sulfoxide or sulfone derivatives:

Oxidizing Agent Product Conditions
H₂O₂ (3%)Sulfoxidert, 6 h
mCPBASulfoneDCM, 0°C, 2 h

These transformations are critical for assessing shelf-life and metabolic pathways .

Spectral Characterization

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, Ar-Cl), 7.45 (s, 1H, imidazole), 4.25 (m, 1H, dioxolane) .

  • HPLC Purity : >95% (C18 column, MeCN/H₂O gradient) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparison with structurally related analogs:

Compound Name Molecular Formula CAS Number Key Functional Groups Primary Applications
cis-4-((2-(2,4-Dichlorophenyl)-... dihydrochloride C₂₀H₁₉Cl₂N₃O₂S·2HCl 83929-39-9 1,3-dioxolane, imidazole, dichlorophenyl, thioaniline Research chemical
Etaconazole C₁₃H₁₂Cl₂N₃O₂ 60207-93-4 1,3-dioxolane, triazole, dichlorophenyl Agricultural fungicide
Propiconazole C₁₅H₁₇Cl₂N₃O₂ 60207-90-1 1,3-dioxolane, triazole, dichlorophenyl, propyl Broad-spectrum fungicide
4-(4-Chlorophenyl)-thiazole derivative (Compound 4) C₂₀H₁₃ClFN₅S Not provided Thiazole, triazole, chlorophenyl, fluorophenyl Antimicrobial research

Key Differences and Implications

Core Heterocycle and Substitutions: The target compound features a 1H-imidazole group, whereas etaconazole and propiconazole contain 1,2,4-triazole. Triazoles are known for their antifungal activity via cytochrome P450 inhibition, while imidazoles may target different enzymatic pathways .

Stereochemistry: The cis-configuration of the dioxolane ring in the target compound may influence its binding affinity compared to trans-isomers or non-chiral analogs. This stereochemical specificity is critical in drug-receptor interactions .

The fluorophenyl-thiazole derivatives (e.g., Compound 4 in ) exhibit antimicrobial properties but lack the dioxolane-imidazole scaffold, reducing structural overlap .

Physicochemical Properties: The dihydrochloride salt form of the target compound enhances aqueous solubility compared to non-ionic analogs like etaconazole, which may require formulation additives for field applications .

Research Findings and Gaps

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